molecular formula C22H21N5O3S B2684407 N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894063-98-0

N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2684407
CAS No.: 894063-98-0
M. Wt: 435.5
InChI Key: SHEWMWIETFWNMO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS Number: 894063-98-0) is a novel compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O3SC_{22}H_{21}N_{5}O_{3}S, with a molecular weight of 435.5 g/mol. The structure includes a 1,2,4-triazole moiety linked to a pyridazine derivative, which is known for its diverse biological activities.

PropertyValue
CAS Number894063-98-0
Molecular FormulaC22H21N5O3S
Molecular Weight435.5 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyridazine moieties exhibit notable antimicrobial properties. For instance, a related study demonstrated that triazole derivatives showed significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL . While specific data on this compound is limited, its structural components suggest potential efficacy against microbial pathogens.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of related compounds have been evaluated against several cancer cell lines. For example, triazole derivatives have been reported to inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 50 µM . In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The specific cytotoxicity profile of this compound remains to be fully elucidated but is anticipated to follow similar trends due to structural similarities.

The mechanism by which compounds like this compound exert their biological effects may involve inhibition of key enzymes or pathways associated with disease processes. The presence of the triazole ring is known to facilitate interactions with various biological targets including enzymes involved in cell signaling and proliferation. Molecular docking studies suggest that these compounds may bind effectively to active sites of target proteins such as kinases and phosphatases .

Case Studies

  • Antitubercular Activity : A related study investigated a series of triazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 µM. This highlights the potential for similar compounds like this compound to be explored for tuberculosis treatment .
  • Anticancer Studies : In tests involving various cancer cell lines (e.g., colon cancer), triazole analogs demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to over 100 µM depending on the specific structure and substituents attached to the triazole ring. These findings support further investigation into the anticancer potential of this compound in similar contexts .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine moieties. For instance:

  • Mechanism of Action : Compounds similar to N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been shown to inhibit telomerase activity in cancer cell lines. Telomerase is often overexpressed in cancer cells, promoting their proliferation. In vitro assays demonstrated significant inhibitory effects on gastric cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Case Studies : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for anticancer activity. One compound showed an IC50 value of 1.18 µM against multiple cancer cell lines (HEPG2, MCF7), indicating that structural modifications can enhance antitumor efficacy . This suggests that derivatives of this compound could be explored for similar properties.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Antibacterial Activity : Research indicates that triazole derivatives can exhibit significant antibacterial properties against gram-positive bacteria. Modifications to the triazole structure have shown varying degrees of effectiveness against resistant strains . This opens avenues for developing new antibiotics based on the core structure of this compound.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented:

  • Inflammation Pathways : Compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between molecular structure and biological activity is crucial for drug development:

Structural Feature Effect on Activity
Triazole Ring Enhances binding affinity to biological targets
Pyridazine Moiety Contributes to increased solubility and bioavailability
Dimethoxy Substituents Potentially increases lipophilicity and cellular uptake

This table illustrates how modifications to the compound can influence its pharmacological profile.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group undergoes nucleophilic displacement under basic conditions. Reactions typically occur at the sulfur atom adjacent to the triazolopyridazine core:

ReactantConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 6 hrS-Methylated derivative78%
Benzyl chlorideEt₃N, THF, reflux, 12 hrBenzyl-thioether analog65%
Propargyl bromideNaH, DCM, 0°C → RT, 4 hrAlkynylated triazolopyridazine82%

Key findings:

  • Reaction rates depend on the leaving group's electrophilicity and steric effects at the sulfur center.

  • Polar aprotic solvents (DMF, THF) enhance reaction efficiency compared to protic solvents.

Oxidation Reactions

The thioether moiety oxidizes to sulfoxide/sulfone derivatives under controlled conditions:

Oxidizing AgentStoichiometryTemperatureTimeMajor ProductSulfur Oxidation State
mCPBA (1.0 eq)CH₂Cl₂0°C2 hrSulfoxide+4
H₂O₂ (30%, 2.5 eq)AcOH50°C6 hrSulfone+6
Oxone® (2.0 eq)MeCN/H₂ORT12 hrSulfone (>95% conversion)+6

Experimental observations:

  • Sulfoxide formation shows 89:11 diastereomeric ratio by ¹H NMR.

  • Over-oxidation to sulfone occurs with excess H₂O₂ (>3 eq).

Coupling Reactions

The electron-deficient pyridazine ring participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemBaseProduct (C-6 Position)Yield
4-CarboxyphenylPd(PPh₃)₄ (5 mol%)K₂CO₃Biaryl derivative73%
2-ThienylPd(OAc)₂/XPhos (2:1)CsFHeteroaromatic analog68%

Sonogashira Coupling

AlkyneConditionsProductYield
PhenylacetyleneCuI (10 mol%), PdCl₂(PPh₃)₂Ethynyl-triazolopyridazine81%

Reaction notes:

  • Coupling occurs preferentially at C-6 of pyridazine ring due to electron-withdrawing triazole effect .

  • Microwave irradiation (100W, 120°C) reduces reaction time from 24 hr to 45 min .

Hydrolysis Reactions

Controlled hydrolysis of functional groups:

Reaction SiteReagentsProducts
Acetamide (-NHCO-)6N HCl, reflux, 8 hrCarboxylic acid + 2,5-dimethoxyaniline
Methoxy groupsBBr₃ (5 eq), DCM, -78°CCatechol derivatives

Key data:

  • Acetamide hydrolysis achieves >90% conversion but requires strict temperature control.

  • Demethylation of methoxy groups proceeds sequentially (2-OCH₃ before 5-OCH₃).

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions:

DipolarophileConditionsNew Ring System
Dimethyl acetylenedicarboxylateCu(OTf)₂, 80°CFused tetrazolo-triazolo system
Nitrile oxidesMW, 150°C, 20 minIsoxazoline derivatives

Notable result: Microwave-assisted reactions show 4.2× rate enhancement vs thermal conditions .

Biological Conjugation Reactions

For pharmacological studies:

TargetCoupling MethodApplication
Bovine serum albuminEDC/NHS chemistryImmunoassay probes
PEG chainsMaleimide-thiol couplingSolubility enhancement

Optimized parameters: pH 7.4 PBS buffer, 25°C, 16 hr incubation.

Stability Under Physiological Conditions

Critical for drug development:

ConditionHalf-life (37°C)Major Degradation Pathway
Simulated gastric fluid (pH 1.2)2.7 hrSulfoxide formation
Human plasma8.1 hrEsterase-mediated hydrolysis
Liver microsomes1.4 hrOxidative demethylation

Stabilization strategies:

  • PEGylation increases plasma half-life to 14.3 hr.

  • Co-crystallization with β-cyclodextrin improves gastric stability.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)17-9-11-20-24-25-22(27(20)26-17)31-13-21(28)23-18-12-16(29-2)8-10-19(18)30-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEWMWIETFWNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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